![molecular formula C8H12O B7967997 2,2-Dimethylcyclohex-3-EN-1-one](/img/structure/B7967997.png)
2,2-Dimethylcyclohex-3-EN-1-one
Overview
Description
2,2-Dimethylcyclohex-3-EN-1-one is a useful research compound. Its molecular formula is C8H12O and its molecular weight is 124.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties and Bacterial Inhibition : 2,2-Dimethylcyclohex-3-EN-1-one derivatives have shown potential as anticancer agents. A study by Kokila, Kiran, & Ramakrishna (2017) revealed that these compounds exhibit considerable bacterial inhibition and have potential as pharmaceutical agents due to their biological activities (Kokila, Kiran, & Ramakrishna, 2017).
Chemical Reactions and Synthesis : Williams & Hunter (1976) explored the α′-acetoxylation of 2,2-Dimethylcyclohex-3-EN-1-one by manganic acetate oxidation, demonstrating its potential in organic synthesis (Williams & Hunter, 1976).
Catalysis and Isomerization Studies : The compound's utility in iridium-catalyzed allylic enolization involving keto-enol isomerization was investigated by Wang et al. (2022). This study highlighted its role in facilitating chemoselectivity, regioselectivity, and enantioselectivity (Wang, Chen, Zheng, & Zhao, 2022).
Photocycloaddition Studies : Cruciani, Rathjen, & Margaretha (1990) studied the photocycloaddition of Cyclohex-2-enones to Tetramethoxyethylene, providing insights into the reactivity of such compounds under photochemical conditions (Cruciani, Rathjen, & Margaretha, 1990).
Structural and Conformational Analysis : Yang et al. (2011) analyzed the crystal structure of a related compound, highlighting the molecule's conformational properties and intramolecular interactions (Yang, Zhou, Zhang, & Hu, 2011).
properties
IUPAC Name |
2,2-dimethylcyclohex-3-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-8(2)6-4-3-5-7(8)9/h4,6H,3,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGVRGQKPDSNPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CCCC1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylcyclohex-3-EN-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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